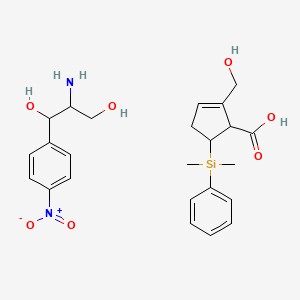![molecular formula C31H46AuF6NO4PS2+ B15093687 Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) is a complex organometallic compound. It is known for its unique structure, which includes a gold atom coordinated with a phosphane ligand and a bis(trifluoromethylsulfonyl)azanide anion. This compound is of significant interest in the field of catalysis, particularly in gold-catalyzed reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) typically involves the reaction of a gold precursor with the corresponding phosphane ligand and bis(trifluoromethylsulfonyl)azanide anion. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) to prevent oxidation and other side reactions. The temperature is maintained between 2–8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under specific conditions, leading to the formation of higher oxidation state gold complexes.
Reduction: The compound can be reduced to form gold(0) species.
Substitution: The phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperature and inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold(0) nanoparticles .
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in organic synthesis, particularly in gold-catalyzed reactions such as cycloisomerization, hydroamination, and oxidation reactions.
Material Science: The compound is used in the preparation of gold nanoparticles, which have applications in electronics, photonics, and medicine.
Medicinal Chemistry: Gold complexes, including this compound, are being explored for their potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)
- Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium
Uniqueness
Compared to similar compounds, bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) offers unique advantages in terms of stability and reactivity. The presence of the ditert-butyl group enhances the steric protection around the gold center, making it more resistant to decomposition and side reactions. This compound also exhibits higher catalytic activity in certain reactions due to the electronic effects of the phosphane ligand .
Eigenschaften
Molekularformel |
C31H46AuF6NO4PS2+ |
|---|---|
Molekulargewicht |
902.8 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1 |
InChI-Schlüssel |
XKIXXRYIUXNNCZ-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



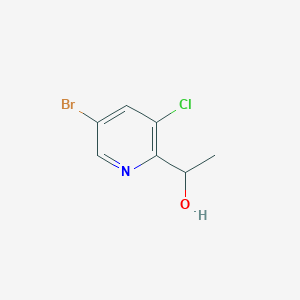
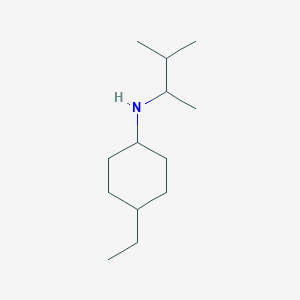
![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)

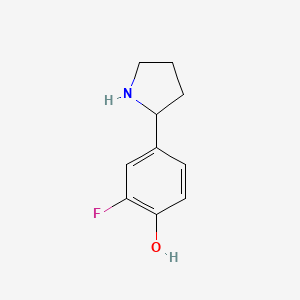
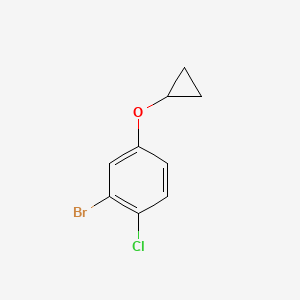
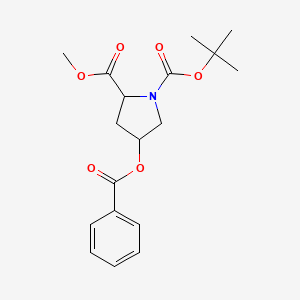
![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)

![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
